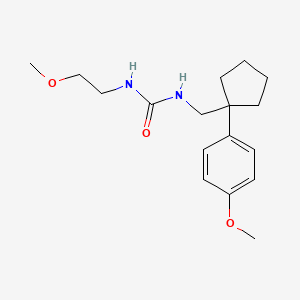![molecular formula C16H14ClN3O3S2 B2548416 N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941892-54-2](/img/structure/B2548416.png)
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial properties as seen in the studies of similar compounds . These compounds often contain various substituents that can significantly alter their chemical and biological properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole . Similarly, other derivatives, such as those containing hydrazine carboxamide groups, are synthesized from corresponding hydrazine carboxamide derivatives . The synthesis process can be optimized to be environmentally friendly, as seen in the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which was performed in water as a "green" synthesis method .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using various spectroscopic techniques. For example, the characterization of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes was performed using UV-Vis, IR, 1H- and 13C-NMR spectroscopies . The crystal structures of similar compounds have been determined by single-crystal X-ray diffraction, revealing details such as space groups, cell dimensions, and hydrogen bonding patterns .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions. The reactivity of these compounds is influenced by the substituents on the benzothiazole ring and the presence of functional groups. For instance, the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid to synthesize N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides demonstrates the potential for cyclization reactions . Additionally, the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups indicates the versatility of these compounds in forming new chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are closely related to their structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. For example, the antimicrobial properties of these compounds have been extensively studied, showing varying degrees of activity against different bacterial and fungal strains . The solubility and stability of these compounds can also be influenced by the formation of metal complexes, as seen with neodymium(III) and thallium(III) complexes .
Scientific Research Applications
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer properties. The structure-activity relationship studies of these compounds have demonstrated significant potential in cancer therapy, targeting various cell lines through mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation. This suggests the potential of N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide in cancer research, given its belonging to the benzothiazole family (Pathak et al., 2019).
Antimicrobial and Anti-inflammatory Applications
Benzothiazoles are recognized for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. These compounds have been explored for the design and development of new therapeutic agents due to their structural diversity and potential for high therapeutic potency. The exploration of benzothiazole and its derivatives as antimicrobial and anti-inflammatory agents underscores the relevance of investigating N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide in related applications (Keri et al., 2015).
Pharmacological Activities Beyond Oncology
Benzothiazole derivatives have been identified with a range of pharmacological activities, including antiviral, antidiabetic, and antileishmanial properties, among others. This highlights the versatility of benzothiazole derivatives in medicinal chemistry and their potential as a structural basis for the development of diverse therapeutic agents. Consequently, N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide could be a candidate for exploring a wide array of biological activities beyond its core properties (Bhat & Belagali, 2020).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)11-5-3-10(4-6-11)16(21)19-13-8-7-12(17)14-15(13)24-9-18-14/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFITVJNTURYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


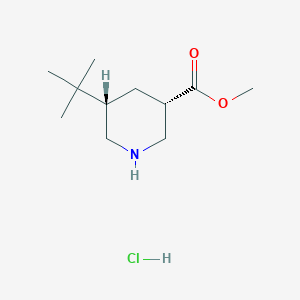
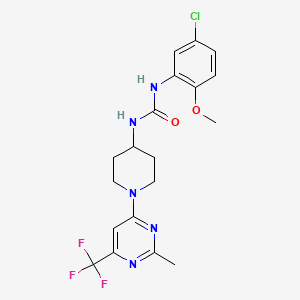
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2548341.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)

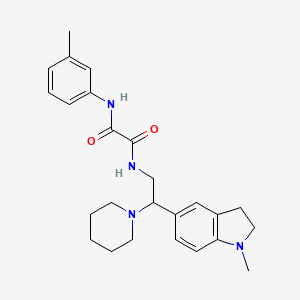
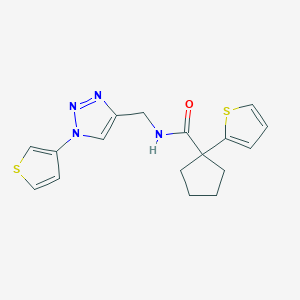
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2548348.png)
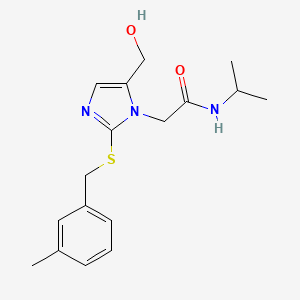
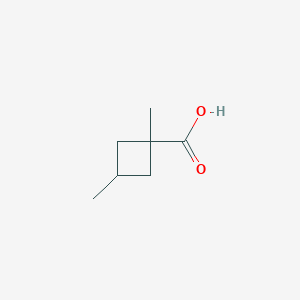
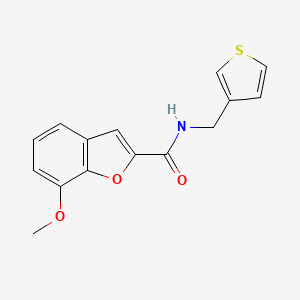
![N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2548354.png)
